molecular formula C20H18Br2N2O7 B341424 2-(3-NITROPHENYL)-2-OXOETHYL 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PROPANOATE

2-(3-NITROPHENYL)-2-OXOETHYL 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PROPANOATE

Cat. No.: B341424
M. Wt: 558.2 g/mol
InChI Key: QDZVRYZXQJLZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-NITROPHENYL)-2-OXOETHYL 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}PROPANOATE is a complex organic compound that features a nitrophenyl group, a dibromo-dioxooctahydro-methanoisoindol group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PROPANOATE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the nitrophenyl group: Nitration of a benzene derivative to introduce the nitro group.

    Formation of the dibromo-dioxooctahydro-methanoisoindol group: Bromination and subsequent cyclization reactions.

    Esterification: Reaction of the intermediate compounds with propanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromine atoms in the dibromo-dioxooctahydro-methanoisoindol group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science: Studied for its potential use in the development of new

Properties

Molecular Formula

C20H18Br2N2O7

Molecular Weight

558.2 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate

InChI

InChI=1S/C20H18Br2N2O7/c21-17-11-7-12(18(17)22)16-15(11)19(27)23(20(16)28)5-4-14(26)31-8-13(25)9-2-1-3-10(6-9)24(29)30/h1-3,6,11-12,15-18H,4-5,7-8H2

InChI Key

QDZVRYZXQJLZSI-UHFFFAOYSA-N

SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CCC(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CCC(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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